molecular formula C22H39N5O4Si2 B13055456 7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine

7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B13055456
M. Wt: 493.7 g/mol
InChI Key: JTMDISQVVZDUMX-HSALFYBXSA-N
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Description

The compound 7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine is a complex organic molecule featuring a unique structure that includes multiple isopropyl groups, a furo ring, and an imidazo-triazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the furo ring: This is achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of isopropyl groups: This step involves the use of isopropylating agents in the presence of catalysts to ensure selective substitution.

    Construction of the imidazo-triazinyl moiety: This is typically done through a series of condensation reactions, often involving the use of reagents like amines and aldehydes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine: can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((6aR,8R,9aR)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1H,3H)-dione
  • 1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyl-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

The uniqueness of 7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine lies in its specific structural features, such as the combination of the furo ring and the imidazo-triazinyl moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H39N5O4Si2

Molecular Weight

493.7 g/mol

IUPAC Name

7-[(6aR,8R,9aS)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]imidazo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C22H39N5O4Si2/c1-13(2)32(14(3)4)28-11-20-19(30-33(31-32,15(5)6)16(7)8)9-18(29-20)17-10-24-22-21(23)25-12-26-27(17)22/h10,12-16,18-20H,9,11H2,1-8H3,(H2,23,25,26)/t18-,19+,20-/m1/s1

InChI Key

JTMDISQVVZDUMX-HSALFYBXSA-N

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@H](C[C@@H](O2)C3=CN=C4N3N=CN=C4N)O[Si](O1)(C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)[Si]1(OCC2C(CC(O2)C3=CN=C4N3N=CN=C4N)O[Si](O1)(C(C)C)C(C)C)C(C)C

Origin of Product

United States

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